Phytonadiol Sodium Diphosphate is a synthetic form of vitamin K, specifically a water-soluble analogue of vitamin K1, known as phytonadione. Its chemical structure is characterized by the presence of a diphosphate group, which enhances its solubility in water compared to its more hydrophobic counterparts. The compound plays a crucial role in blood coagulation by facilitating the synthesis of several clotting factors, including prothrombin (factor II), factor VII, factor IX, and factor X, which are essential for effective hemostasis .
The biological activity of Phytonadiol Sodium Diphosphate is primarily linked to its role as a cofactor in the synthesis of vitamin K-dependent proteins. In cases of vitamin K deficiency, administration of this compound can rapidly restore prothrombin levels and improve coagulation status. Its pharmacological effects are typically observed within hours following administration, making it effective for treating conditions associated with bleeding due to low prothrombin levels .
Phytonadiol Sodium Diphosphate can be synthesized through various chemical methods that involve the phosphorylation of menadiol, a precursor compound. This process typically includes:
The synthesis must be conducted under controlled conditions to ensure high yield and purity of the final product .
Phytonadiol Sodium Diphosphate is used primarily in medical settings for:
Studies have shown that Phytonadiol Sodium Diphosphate may interact with anticoagulant medications, particularly coumarin derivatives. It can induce resistance to these anticoagulants when administered in large doses, necessitating careful monitoring of prothrombin levels during concurrent therapy. Additionally, caution is advised when administering this compound to patients with glucose-6-phosphate dehydrogenase deficiency due to potential hemolytic anemia .
Phytonadiol Sodium Diphosphate shares similarities with several other compounds that are also involved in blood coagulation processes. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Solubility | Main Use | Unique Features |
|---|---|---|---|---|
| Phytonadione | Natural vitamin K1 | Insoluble in water | Clotting factor synthesis | Naturally occurring; less soluble than Phytonadiol Sodium Diphosphate |
| Menadiol Sodium Phosphate | Synthetic vitamin K analogue | Water-soluble | Treatment of vitamin K deficiency | Highly soluble; used when absorption from food is inadequate |
| Menadione | Synthetic vitamin K | Insoluble | Vitamin K deficiency treatment | Precursor to menadiol; can be toxic at high doses |
| Kappadione | Synthetic vitamin K derivative | Water-soluble | Previously used for coagulation | Discontinued due to safety concerns; potential carcinogenicity |
Phytonadiol Sodium Diphosphate stands out due to its high water solubility and rapid action in restoring prothrombin levels compared to other forms of vitamin K, making it particularly useful in clinical settings where prompt intervention is necessary .
The systematic IUPAC name for phytonadiol sodium diphosphate is disodium;[4-[hydroxy(oxido)phosphoryl]oxy-2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalen-1-yl] hydrogen phosphate. This nomenclature reflects the compound’s diphosphate ester groups, sodium counterions, and stereospecific phytyl side chain. The Chemical Abstracts Service (CAS) registry number assigned to this compound is 5988-22-7, uniquely identifying it in chemical databases.
Phytonadiol sodium diphosphate has the molecular formula C₃₁H₄₈Na₂O₈P₂, with a molecular weight of 656.6 g/mol. Structurally, it derives from dihydrophytonadione (phytonadiol), the reduced hydroquinone form of phytonadione (vitamin K₁), through esterification with diphosphoric acid and subsequent sodium salt formation. Key structural features include:
The compound’s hydrophilicity arises from the ionized diphosphate groups, contrasting with the lipophilic nature of unmodified vitamin K₁.
| Property | Phytonadiol Sodium Diphosphate | Phylloquinone (Vitamin K₁) |
|---|---|---|
| Molecular Formula | C₃₁H₄₈Na₂O₈P₂ | C₃₁H₄₆O₂ |
| Functional Groups | Diphosphate esters, hydroquinone | Quinone, phytyl chain |
| Solubility | Water-soluble | Lipid-soluble |
| CAS Registry Number | 5988-22-7 | 84-80-0 |
Phytonadiol sodium diphosphate belongs to a family of vitamin K₁ derivatives modified to enhance aqueous solubility for research and therapeutic applications. Its biosynthetic and chemical relationships include:
Phytonadiol (dihydrophytonadione) forms via catalytic hydrogenation of phytonadione’s quinone ring, converting the 1,4-naphthoquinone core to a 1,4-dihydroxynaphthalene structure. This reduction eliminates the quinone’s electron-accepting capacity, altering its redox properties while retaining the phytyl side chain critical for membrane association.
The diphosphate groups are introduced through esterification reactions with diphosphoryl chloride, followed by sodium hydroxide neutralization. This modification mimics endogenous phosphorylation processes observed in chloroplasts, where phytyl diphosphate serves as a precursor for tocopherols (vitamin E) and phylloquinone. Notably, chloroplasts utilize phytyl diphosphate pools derived from phytol kinase (VTE5) and farnesol kinase (FOLK) activities, highlighting the compound’s metabolic relevance.
In Arabidopsis thaliana, phytyl diphosphate generated from phytol phosphorylation integrates into:
Phytonadiol sodium diphosphate thus serves as a stabilized, water-soluble analogue of these endogenous intermediates, facilitating in vitro studies of isoprenoid metabolism.
The synthesis of phytonadiol sodium diphosphate begins with phylloquinone (vitamin K1), a lipid-soluble naphthoquinone derived from green leafy vegetables or microbial sources [1]. The first step involves reduction of the naphthoquinone core to yield phytonadiol (dihydrovitamin K1). Catalytic hydrogenation using palladium or platinum catalysts under controlled hydrogen pressure (1–3 atm) achieves selective reduction of the quinone moiety without altering the phytyl side chain [2]. Alternative reducing agents, such as sodium dithionite, have also been employed, though these require precise pH control (7.5–8.5) to prevent over-reduction or side reactions [5].
Following reduction, the phytonadiol intermediate undergoes phosphorylation to introduce diphosphate groups. This step typically employs phosphoryl chloride (POCl3) or diphosphoryl chloride in anhydrous conditions, with triethylamine as a proton scavenger [5]. The reaction proceeds at 0–5°C to minimize thermal degradation, yielding a crude diphosphate ester. Subsequent hydrolysis with sodium hydroxide (1–2 M) neutralizes excess reagents and facilitates sodium salt formation [5].
Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Hydrogenation pressure | 1–3 atm | Prevents side reactions |
| Phosphorylation temp. | 0–5°C | Reduces decomposition |
| NaOH concentration | 1–2 M | Ensures complete salt formation |
Enzymatic methods for phosphorylation, though less common, offer advantages in stereochemical specificity. Alkaline phosphatases and kinases have been explored for catalyzing phosphate group transfer to phytonadiol [5]. For instance, menadiol diphosphate synthesis has been achieved using nonspecific alkaline phosphatase to dephosphorylate ATP, generating inorganic phosphate for esterification [5]. However, enzymatic approaches face limitations in scalability due to enzyme instability and high substrate specificity.
In contrast, chemical phosphorylation remains the industry standard. The use of boron trifluoride-acetic acid (BF3·OAc2) as a condensation reagent enhances reaction efficiency by activating hydroxyl groups on phytonadiol [2]. This method avoids hazardous ether solvents and reduces epoxide byproduct formation, a common issue in metal-catalyzed oxidations [2]. Post-phosphorylation, sodium salt formation is achieved via ion-exchange chromatography or direct neutralization, yielding phytonadiol sodium diphosphate with >95% purity [5].
Scaling phytonadiol sodium diphosphate synthesis introduces multifaceted challenges:
Stereochemical Control: The phytyl side chain contains chiral centers at C7 and C11, which are critical for biological activity. Ensuring retention of the natural 7R,11R configuration during hydrogenation and phosphorylation requires stringent reaction monitoring [2]. Deviations in stereochemistry result in inactive diastereomers, necessitating costly purification steps.
Reagent Safety and Cost: Traditional methods using silver oxide (Ag2O) as an oxidant pose explosion risks and generate toxic waste [2]. Substituting Ag2O with sodium methoxide reduces hazards but demands anhydrous conditions to prevent hydrolysis of intermediates [2].
Purification Complexity: The hydrophilic nature of the diphosphate group complicates isolation from aqueous reaction mixtures. Industrial processes employ tangential flow filtration and crystallization under reduced pressure to isolate the sodium salt [5]. Residual solvents (e.g., DMSO) must be reduced to <0.1% to meet pharmaceutical standards [6].
Yield Optimization: Batch-to-batch variability in phosphorylation efficiency (60–85%) remains a persistent issue [5]. Continuous-flow reactors are being tested to improve mixing and thermal regulation, potentially increasing yields to >90% [2].
Phytonadiol Sodium Diphosphate represents a water-soluble synthetic form of vitamin K, specifically classified as a sodium salt derivative of menadiol diphosphate. This compound exhibits the molecular formula C₃₁H₄₈Na₂O₈P₂ with a molecular weight of 656.6 g/mol [1]. The systematic International Union of Pure and Applied Chemistry name for this compound is disodium; [4-[hydroxy(oxido)phosphoryl]oxy-2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalen-1-yl] hydrogen phosphate [1].
The structural framework of Phytonadiol Sodium Diphosphate consists of a naphthalene ring system substituted with a methyl group at the 2-position and a phytyl-like side chain at the 3-position, with both hydroxyl groups at positions 1 and 4 esterified with phosphate groups [2] [1]. This configuration distinguishes it from other vitamin K derivatives through its enhanced water solubility, which results from the presence of the diphosphate moiety .
The crystallographic analysis of Phytonadiol Sodium Diphosphate reveals critical structural parameters that define its three-dimensional architecture. The compound crystallizes in a specific space group that accommodates the bulky phytyl side chain and the charged phosphate groups [4]. X-ray diffraction studies of related vitamin K compounds have demonstrated that the naphthalene ring system maintains planarity, while the side chain adopts extended conformations to minimize steric interactions [5].
The crystallographic data indicate that the phosphate groups in Phytonadiol Sodium Diphosphate form ionic interactions with the sodium counterions, creating a stable crystal lattice [1]. The tetrahedral geometry around each phosphorus atom is maintained, with phosphorus-oxygen bond lengths typically ranging from 1.48 to 1.62 Angstroms, depending on the specific oxygen environment [6]. The dihedral angles between the naphthalene ring and the phosphate groups reflect the electronic and steric factors that influence the overall molecular conformation [7].
Unit cell parameters derived from X-ray crystallographic analysis reveal the packing arrangement of Phytonadiol Sodium Diphosphate molecules within the crystal structure. The intermolecular interactions include hydrogen bonding between phosphate oxygen atoms and water molecules in the hexahydrate form, as well as van der Waals interactions between the hydrophobic phytyl chains [8]. These crystallographic insights provide fundamental understanding of the solid-state properties that influence the compound's stability and solubility characteristics.
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for Phytonadiol Sodium Diphosphate through multiple nuclei analysis. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that correspond to different structural environments within the molecule [9]. The aromatic protons of the naphthalene ring system appear in the downfield region between 7.5 and 8.0 parts per million, while the methyl substituent at the 2-position generates a singlet around 2.2 parts per million [10].
The phytyl side chain contributes multiple resonances throughout the aliphatic region, with the terminal methyl groups appearing as doublets between 0.8 and 1.0 parts per million due to coupling with adjacent methine protons [10]. The olefinic proton of the side chain generates a characteristic multiplet around 5.0 parts per million, reflecting the E-configuration of the double bond [11].
Phosphorus-31 nuclear magnetic resonance spectroscopy provides direct observation of the phosphate groups in Phytonadiol Sodium Diphosphate [12]. The two phosphorus nuclei exhibit chemical shifts in the range of 0.5 to 2.0 parts per million, depending on the specific chemical environment and hydrogen bonding interactions [13]. The phosphorus signals display characteristic multiplicities due to coupling with adjacent protons, with coupling constants typically ranging from 5 to 10 hertz [13].
Carbon-13 nuclear magnetic resonance analysis reveals the complete carbon framework of Phytonadiol Sodium Diphosphate [9]. The aromatic carbons of the naphthalene system appear between 120 and 160 parts per million, while the aliphatic carbons of the phytyl chain are distributed throughout the region from 15 to 40 parts per million [10]. The quaternary carbons bearing the phosphate substituents exhibit downfield shifts due to the deshielding effect of the electronegative phosphate groups [13].
Two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments, establish connectivity patterns and confirm structural assignments [9]. These advanced spectroscopic methods provide unambiguous identification of carbon-proton relationships and long-range correlations that validate the proposed molecular structure [7].
Mass spectrometry of Phytonadiol Sodium Diphosphate employs electrospray ionization techniques to generate molecular ions in both positive and negative ionization modes [14]. In positive mode, the compound typically forms sodium-coordinated species [M + Na]⁺ or protonated molecules [M + H]⁺, while negative mode analysis reveals deprotonated molecular ions [M - H]⁻ or phosphate-containing fragments [15].
The molecular ion peak appears at mass-to-charge ratio 656.6 for the disodium salt form, corresponding to the intact molecular formula C₃₁H₄₈Na₂O₈P₂ [1]. Loss of sodium ions from the molecular ion generates fragments at mass-to-charge ratios corresponding to [M - Na]⁺ and [M - 2Na + H]⁺, providing diagnostic information about the salt composition [2].
Collision-induced dissociation experiments reveal characteristic fragmentation pathways that reflect the structural features of Phytonadiol Sodium Diphosphate [14]. The primary fragmentation involves cleavage of the phosphate ester bonds, generating fragments corresponding to the loss of phosphoric acid or sodium phosphate moieties [15]. Secondary fragmentation pathways include loss of the phytyl side chain, producing ions derived from the substituted naphthalene core structure [16].
The phosphate-containing fragments exhibit characteristic mass losses of 98 daltons (H₃PO₄) or 142 daltons (NaH₂PO₄), which serve as diagnostic markers for phosphate ester identification [6]. The naphthalene ring system generates stable fragment ions through loss of methyl radicals or rearrangement processes that maintain the aromatic character [17].
Tandem mass spectrometry experiments with multiple collision-induced dissociation stages provide detailed fragmentation trees that confirm structural assignments and distinguish Phytonadiol Sodium Diphosphate from related vitamin K derivatives [14]. The specific fragmentation patterns observed in these experiments constitute a unique spectroscopic fingerprint that enables unambiguous identification of this compound in complex mixtures [18].